molecular formula C11H14N2O2 B14505404 2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate CAS No. 62853-85-4

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate

Katalognummer: B14505404
CAS-Nummer: 62853-85-4
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: AEZZOQQKABZMAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[221]heptan-1-yl)ethen-1-olate is a chemical compound known for its unique structure and reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate typically involves the diazotization of an appropriate precursor. One common method is the reaction of 3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-amine with nitrous acid under acidic conditions to form the diazonium salt . The reaction is usually carried out at low temperatures to stabilize the diazonium intermediate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.

    Coupling Reactions: Azo dyes with various chromophoric properties.

    Reduction Reactions: Corresponding amines.

Wissenschaftliche Forschungsanwendungen

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent for diazo coupling reactions.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles, participate in coupling reactions, or be reduced to form amines. The molecular targets and pathways involved depend on the specific reaction and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A structurally related compound with similar reactivity.

    7-Oxabicyclo[2.2.1]heptane Derivatives: Compounds with a similar bicyclic framework but different functional groups.

Uniqueness

2-Diazonio-1-(3,3-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)ethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and industrial applications.

Eigenschaften

CAS-Nummer

62853-85-4

Molekularformel

C11H14N2O2

Molekulargewicht

206.24 g/mol

IUPAC-Name

1-(2-diazoacetyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C11H14N2O2/c1-10(2)7-3-4-11(5-7,9(10)15)8(14)6-13-12/h6-7H,3-5H2,1-2H3

InChI-Schlüssel

AEZZOQQKABZMAH-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2CCC(C2)(C1=O)C(=O)C=[N+]=[N-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.